6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with various functional groups attached. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of aminobenzophenones with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety . These methods allow for the precise control of reaction parameters and can be easily adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzo[b,e][1,4]diazepine core.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and influencing various signaling pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic and hypnotic agent with a similar dibenzo[b,e][1,4]diazepine core.
Clonazepam: Another benzodiazepine derivative with anticonvulsant properties.
Oxazepam: A benzodiazepine used for the treatment of anxiety and insomnia.
Uniqueness
What sets 11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from these similar compounds is its unique functional groups and potential for diverse chemical modifications. These structural differences may confer distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C21H22N3O3- |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H22N3O3/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(10-8-13)24(26)27)23-16-6-4-3-5-15(16)22-17/h3-10,20,22-23,26H,11-12H2,1-2H3/q-1 |
InChI Key |
BDWGHWXLDIEEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)N(O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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